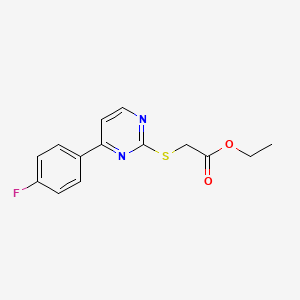

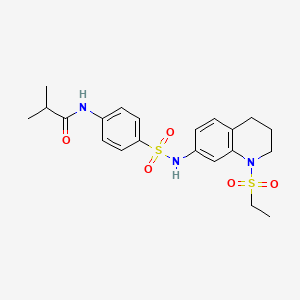

![molecular formula C8H13IO2 B2572705 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2414430-70-7](/img/structure/B2572705.png)

1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[2.1.1]hexanes are a class of organic compounds characterized by a structure that includes a six-membered ring with two bridgehead carbon atoms and one quaternary carbon atom . They have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexanes is characterized by a six-membered ring with two bridgehead carbon atoms and one quaternary carbon atom .Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.1.1]hexanes often involve the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of other compounds . For example, they have been incorporated into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) to give saturated patent-free analogs with high antifungal activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane and its derivatives show potential in various synthetic pathways. For instance, Kirmse and Mrotzeck (1988) demonstrated the cyclization of 3-hydroxycyclobutanemethanol leading to 2-oxabicyclo[2.1.1]hexane (Kirmse & Mrotzeck, 1988). This process is crucial for creating complex molecular structures used in various chemical syntheses.

Pharmaceutical Research

- The compound has been explored in the context of pharmaceutical research, particularly in the synthesis of analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which showed significant analgesic potency, indicating the potential of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane derivatives in medicinal chemistry (Epstein et al., 1981).

Organic Chemistry and Molecular Rearrangements

- Krow et al. (2002) focused on the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, highlighting the compound's utility in complex molecular rearrangements and the synthesis of pyrrolidines (Krow et al., 2002).

Chemical Stability and Novel Reactions

- In a study by Wang et al. (1999), 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane, a related compound, was synthesized, representing the first example of a [2.2.0] fused ketal. This discovery opens new avenues for exploring the stability and reactivity of such fused ring systems (Wang et al., 1999).

Potential in Creating Insect Antifeedants

- Stevens and Kimpe (1996) synthesized 2-azabicyclo[2.1.1]hexanes, which possess the skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant. This suggests potential applications of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane in developing novel insect antifeedants (Stevens & Kimpe, 1996).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21It is known that this compound is a bioisostere of benzenoids, which are commonly used in medicinal chemistry and crop science .

Mode of Action

The compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane” is synthesized through a catalytic approach that involves intermolecular coupling between olefins and bicyclo [1.1.0]butyl (BCB) ketones . The process is catalyzed by SmI2 and works for a wide range of electron-deficient alkenes and substituted BCB ketones .

Biochemical Pathways

The specific biochemical pathways affected by “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The compound is known to be a versatile synthetic intermediate, which suggests it may be involved in various biochemical pathways .

Result of Action

The compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane” has been shown to be a versatile synthetic intermediate, which can be used in the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole . This suggests that the compound may have potential antimicrobial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The synthesis of this compound involves a catalytic process that works for a wide range of electron-deficient alkenes and substituted bcb ketones , suggesting that the reaction conditions could potentially influence its synthesis and subsequent action.

Eigenschaften

IUPAC Name |

1-(iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSQGHUJJZIQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC12CC(C1)(OC2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2572622.png)

![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)

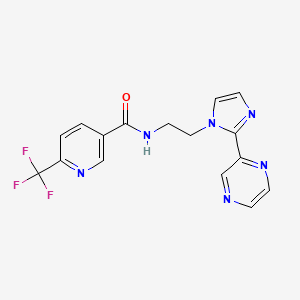

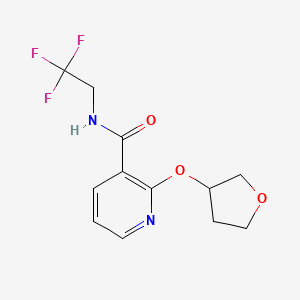

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2572634.png)

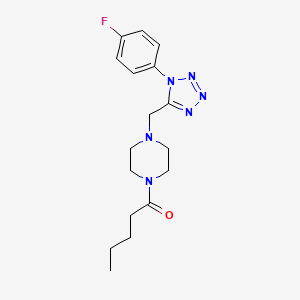

![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)

![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)

![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2572642.png)

![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)